5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one
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Overview
Description
LSM-16990 is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.
Scientific Research Applications
Synthesis of New Heterocyclic Systems
A study by Sirakanyan et al. (2018) explored the synthesis of new heterocyclic systems, including compounds with structural similarities to 5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one. These systems were derived from related chemical structures and involved complex rearrangements in acidic and basic media, leading to the formation of new heterocyclic systems with potential applications in various fields of chemistry and pharmacology (Sirakanyan et al., 2018).
Cytotoxicity and DNA Interaction Studies
Ovádeková et al. (2005) examined the cytotoxicity of a structurally related compound, NTCHMTQ, on human cancer cell lines. The study highlighted the compound's potential as an anticancer drug and investigated its interaction with DNA, a crucial aspect for understanding its mechanism of action in cancer therapy (Ovádeková et al., 2005).
Potential as Glycogen Phosphorylase Inhibitors
Research by Schweiker et al. (2014) on small heterocycles, including morpholine-substituted compounds, demonstrated their potential as inhibitors of Glycogen Phosphorylase a. This enzyme plays a significant role in glucose metabolism, and its inhibition is a target for managing conditions like type 2 diabetes (Schweiker et al., 2014).
Synthesis and Pharmacological Activity
A study by Aly (2005) focused on synthesizing various annelated pyrimidine derivatives, including compounds similar to the compound of interest. These derivatives were synthesized with the aim of exploring their pharmacological properties, which could have implications in drug development and medicinal chemistry (Aly, 2005).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) discussed the synthesis of a water-soluble neurokinin-1 receptor antagonist with a structure related to the compound . This antagonist showed effectiveness in pre-clinical tests for conditions like emesis and depression, indicating the potential therapeutic applications of similar compounds (Harrison et al., 2001).
Antibacterial and Antifungal Activities
Patil et al. (2011) synthesized a series of compounds with morpholin-4-yl components and evaluated their antibacterial and antifungal activities. These studies are crucial for identifying new antimicrobial agents, especially in the context of rising antibiotic resistance (Patil et al., 2011).
properties
Product Name |
5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one |
---|---|
Molecular Formula |
C24H24N4O2S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
14-(3-methylphenyl)-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C24H24N4O2S/c1-15-5-4-6-16(13-15)28-14-25-20-19-17-7-2-3-8-18(17)22(27-9-11-30-12-10-27)26-23(19)31-21(20)24(28)29/h4-6,13-14H,2-3,7-12H2,1H3 |
InChI Key |
CKZBWBMCWZUAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=NC3=C(C2=O)SC4=C3C5=C(CCCC5)C(=N4)N6CCOCC6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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